molecular formula C17H18ClN5O2 B610042 3-[(3-Chlorophenoxy)methyl]-1-(Tetrahydro-2h-Pyran-4-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine CAS No. 1188296-52-7

3-[(3-Chlorophenoxy)methyl]-1-(Tetrahydro-2h-Pyran-4-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine

Cat. No. B610042
CAS RN: 1188296-52-7
M. Wt: 359.81
InChI Key: AUMDBEHGJRZSOO-UHFFFAOYSA-N
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Description

The compound “3-[(3-Chlorophenoxy)methyl]-1-(Tetrahydro-2h-Pyran-4-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine” is a chemical compound with the molecular formula C17H18ClN5O2 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazolo[3,4-d]pyrimidin-4-amine core, which is substituted at the 3-position with a (3-chlorophenoxy)methyl group and at the 1-position with a tetrahydro-2H-pyran-4-yl group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 359.81 . It is recommended to be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Selective Inhibition of Casein Kinase 1ε (CK1ε)

PF-4800567 is a selective inhibitor of casein kinase 1ε (CK1ε), with an IC50 value of 32 nM . It has greater than 20-fold selectivity over CK1δ . This makes it a valuable tool for studying the role of CK1ε in various biological processes .

Regulation of Circadian Rhythms

PF-4800567 blocks CK1ε-mediated PER3 nuclear localization and PER2 degradation . Both PER3 and PER2 are proteins important for maintaining circadian rhythms in cells . Therefore, PF-4800567 can be used to study the regulation of circadian rhythms .

Neuroprotective Effects

PF-4800567 is reported to have neuroprotective effects . This suggests that it could potentially be used in the treatment of neurodegenerative diseases .

Phosphorylation & Dephosphorylation Applications

As a small molecule inhibitor, PF-4800567 is primarily used for phosphorylation and dephosphorylation applications . It controls the biological activity of Casein Kinase I .

ATP Competitive Inhibition

PF-4800567 is an ATP-competitive inhibitor . This means it competes with ATP for binding to the active site of the enzyme .

Minimal Effect on the Circadian Clock

Despite its inhibitory effects on CK1ε, PF-4800567 displays minimal effect on the circadian clock . This makes it a useful tool for studying the role of CK1ε without significantly disrupting circadian rhythms .

Biochemical Research

PF-4800567 is classified as a biochemical, making it suitable for use in a wide range of biochemical research applications .

Kinase Inhibitor Research

PF-4800567 falls under the category of kinase inhibitors . It can be used in the study of kinases, which are enzymes that play key roles in cellular processes such as signal transduction, cell division, and metabolism .

Safety and Hazards

The compound is labeled with the signal word “Warning”. The associated hazard statements are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

3-[(3-chlorophenoxy)methyl]-1-(oxan-4-yl)pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O2/c18-11-2-1-3-13(8-11)25-9-14-15-16(19)20-10-21-17(15)23(22-14)12-4-6-24-7-5-12/h1-3,8,10,12H,4-7,9H2,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMDBEHGJRZSOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C3=NC=NC(=C3C(=N2)COC4=CC(=CC=C4)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20703849
Record name PF 4800567
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3-Chlorophenoxy)methyl]-1-(Tetrahydro-2h-Pyran-4-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine

CAS RN

1188296-52-7
Record name 3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1188296-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name PF 4800567
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20703849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PF-4800567
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEE72DRC63
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(3-Chlorophenoxy)methyl]-1-(Tetrahydro-2h-Pyran-4-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine
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3-[(3-Chlorophenoxy)methyl]-1-(Tetrahydro-2h-Pyran-4-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine
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3-[(3-Chlorophenoxy)methyl]-1-(Tetrahydro-2h-Pyran-4-Yl)-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine

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